molecular formula C13H14N2O2S B5878808 5-benzyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one

5-benzyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B5878808
M. Wt: 262.33 g/mol
InChI Key: MLJPYQSZIKMBSW-UHFFFAOYSA-N
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Description

5-benzyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with benzyl, ethylsulfanyl, and hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzylamine with ethylsulfanyl acetic acid, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl-2-(ethylsulfanyl)-6-oxopyrimidin-4(3H)-one.

    Reduction: Formation of 5-benzyl-2-(ethylsulfanyl)-6-hydroxy-1,2,3,4-tetrahydropyrimidine.

    Substitution: Formation of 5-benzyl-2-(halosulfanyl)-6-hydroxypyrimidin-4(3H)-one.

Scientific Research Applications

5-benzyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The compound’s ability

Properties

IUPAC Name

5-benzyl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-18-13-14-11(16)10(12(17)15-13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJPYQSZIKMBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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